molecular formula C20H19ClN4OS B2894441 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine CAS No. 477866-54-9

3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Cat. No. B2894441
M. Wt: 398.91
InChI Key: NMIORYXAZBTMCR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine is a useful research compound. Its molecular formula is C20H19ClN4OS and its molecular weight is 398.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound 3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine and its derivatives have significant potential in scientific research, particularly in the synthesis of bioactive molecules. For example, the synthesis of condensed 1,2,4-triazines, which are bioisosteric isomers of antiviral 9-benzylpurines, involves the oxidation and subsequent nucleophilic substitution of similar triazine compounds. These steps yield various derivatives with potential biological activity, highlighting the versatility of triazine-based compounds in medicinal chemistry (Tzeng et al., 1994).

Antimicrobial and Antitumor Activities

Triazine derivatives have been investigated for their antimicrobial and antitumor activities. A study on novel triazinone derivatives revealed their growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015). Additionally, the synthesis of fused 1,2,4-triazines has been explored for potential antimicrobial and antitumor agents, further underscoring the therapeutic potential of these compounds (Abd El-Moneim et al., 2015).

Novel Synthesis Methods

The development of novel synthesis methods for triazine derivatives is an area of active research. Techniques such as the Sonogashira coupling for the functionalization of triazine rings have been explored to create compounds with potential as cell signaling inhibitors. This approach demonstrates the adaptability of triazine chemistry for the development of molecules with specific biological functions (Courme et al., 2008).

properties

IUPAC Name

(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(4-chlorophenyl)methoxy]ethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS/c1-15-19(11-12-22-26-13-16-7-9-18(21)10-8-16)23-20(25-24-15)27-14-17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIORYXAZBTMCR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NOCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylsulfanyl)-5-(2-(((4-chlorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

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